molecular formula C15H22N2O B1660090 N-[(E)-benzylideneamino]octanamide CAS No. 7151-55-5

N-[(E)-benzylideneamino]octanamide

Cat. No.: B1660090
CAS No.: 7151-55-5
M. Wt: 246.35 g/mol
InChI Key: SQMNCQHHEHYMRV-DTQAZKPQSA-N
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Description

N-[(E)-Benzylideneamino]octanamide is a Schiff base derivative characterized by an octanamide backbone linked to a benzylideneimine group (C₆H₅–CH=N–). The (E)-configuration of the imine bond (C=N) is critical for its structural stability and biological interactions.

Properties

CAS No.

7151-55-5

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-[(E)-benzylideneamino]octanamide

InChI

InChI=1S/C15H22N2O/c1-2-3-4-5-9-12-15(18)17-16-13-14-10-7-6-8-11-14/h6-8,10-11,13H,2-5,9,12H2,1H3,(H,17,18)/b16-13+

InChI Key

SQMNCQHHEHYMRV-DTQAZKPQSA-N

SMILES

CCCCCCCC(=O)NN=CC1=CC=CC=C1

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=CC=C1

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=CC=C1

Other CAS No.

7151-55-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Electronic Effects

The benzylideneamino group is a common scaffold in bioactive compounds. Key comparisons include:

Compound Core Structure Key Substituents/Modifications Electronic Effects (σ Constants) Reference
N-[(E)-Benzylideneamino]octanamide Octanamide + benzylideneimine Aliphatic chain (C8), (E)-imine Electron-donating (σp(exp) < 0)
(E)-4-(Benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide Sulfonamide + pyrimidine + benzylideneimine Sulfonamide group, pyrimidine ring Electron-withdrawing sulfonamide enhances urease binding
(R,E)-N-(1-Hydroxy-4-(tridecylthio)but-3-en-2-yl)octanamide Octanamide + hydroxy/tridecylthio chain Tridecylthio, hydroxyl groups Hydrophobic chain enhances sphingolipid enzyme inhibition
N-(4-Amino-2-methylphenyl)octanamide Octanamide + aromatic amine Methylphenyl group, no imine bond Reduced π-conjugation due to lack of C=N

Key Observations :

  • The benzylideneamino group’s electron-donating nature (negative σp(exp)) enhances π-conjugation in the aniline moiety, influencing reactivity and binding .
  • Replacement of the octanamide chain with sulfonamide (as in –4) improves urease inhibition (IC₅₀ ~2.2 µM vs. thiourea standard) due to stronger hydrogen bonding with the enzyme active site .
  • Hydrophobic modifications (e.g., tridecylthio in ) shift activity toward sphingolipid metabolism, reducing cell viability in cancer lines (A549, HCT116) .
Pharmacokinetic and Toxicity Profiles
  • Gastrointestinal Absorption : Sulfonamide derivatives () exhibit passive GI absorption and low toxicity, making them viable oral candidates .
  • Toxicity Gaps: Data on this compound’s toxicity are absent in the evidence, but structurally similar compounds (e.g., ) show cell-line-dependent cytotoxicity, warranting further study .

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